Heptadeca-8,11,14-trienoic acid

Description

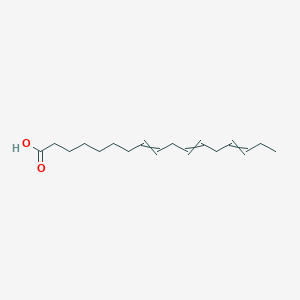

Heptadeca-8,11,14-trienoic acid, with the IUPAC name (8Z,11Z,14Z)-heptadeca-8,11,14-trienoic acid, is a 17-carbon polyunsaturated fatty acid (PUFA) containing three cis double bonds at positions 8, 11, and 12. It is classified as a C17:3n-6 fatty acid due to its first double bond at the sixth carbon from the methyl end. This compound has a molecular formula of C₁₇H₂₈O₂ and a molecular weight of 264.409 g/mol . It is naturally found in Salvia nilotica seed oils, where it constitutes 0.4% of mixed esters and 2.3% of the IV fraction . While less studied than longer-chain PUFAs, its structural and metabolic similarities to other n-6 fatty acids, such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA), suggest roles in lipid signaling and inflammation modulation .

Properties

IUPAC Name |

heptadeca-8,11,14-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFSAZIEJFMBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70782942 | |

| Record name | Heptadeca-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22324-72-7 | |

| Record name | Heptadeca-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of heptadeca-8,11,14-trienoic acid typically involves the reduction of a suitable polyenoic fatty acid ester to the alcohol, followed by the formation of the tosylate, oxidation to the aldehyde, and Doebner condensation with malonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes involving the manipulation of polyenoic fatty acids.

Chemical Reactions Analysis

Heptadeca-8,11,14-trienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding epoxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.

Substitution: This involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptadeca-8,11,14-trienoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.

Biology: The compound is studied for its role in biological membranes and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and antioxidant properties.

Industry: It is used in the production of specialized lubricants and as a precursor for the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of heptadeca-8,11,14-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for various enzymes, leading to the production of bioactive metabolites that can modulate inflammatory and oxidative pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between heptadeca-8,11,14-trienoic acid and related PUFAs:

Key Observations:

- Chain Length and Double Bond Position: this compound is unique as a C17 n-6 PUFA, whereas DGLA (C20:3n-6) and AA (C20:4n-6) are elongated derivatives with additional carbons and double bonds. This shorter chain may limit its role in membrane fluidity compared to C20–C22 PUFAs .

- In contrast, DGLA is produced via elongation and desaturation of linoleic acid (C18:2n-6) .

- Enzymatic Regulation: Δ5 and Δ6 desaturases, critical for PUFA metabolism, show tissue-specific activity. For example, rat testicular microsomes efficiently convert eicosa-8,11,14-trienoic acid (DGLA) to AA, whereas liver microsomes prioritize elongation of shorter-chain substrates . This compound’s shorter chain may reduce its affinity for these enzymes .

Metabolic and Functional Contrasts

Bioactivity

- Antidiabetic Potential: this compound exhibits moderate inhibition of protein tyrosine phosphatase 1B (PTP1B) (IC₅₀ = 11.51 ± 0.52 μM) and α-glucosidase (IC₅₀ = 43.90 ± 0.77 μM), comparable to palmitic acid but weaker than specialized lipid mediators like (7Z,9Z,11Z)-eicosa-7,9,11,13-tetraenoic acid .

- Inflammatory Modulation: Unlike DGLA, which suppresses pro-inflammatory cytokines via PGE1, this compound’s anti-inflammatory effects remain uncharacterized .

Biological Activity

Heptadeca-8,11,14-trienoic acid, also known as (8Z,11Z,14Z)-heptadecatrienoic acid or norlinolenic acid, is a polyunsaturated fatty acid characterized by three double bonds located at the 8th, 11th, and 14th positions of its carbon chain. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C17H28O2

- Molecular Weight : 264.403 g/mol

- CAS Number : 22324-72-7

This compound is believed to exert its biological effects through several mechanisms:

- Membrane Fluidity : It integrates into cell membranes, influencing their fluidity and permeability. This property can affect various cellular processes including signal transduction and membrane protein function.

- Precursor for Bioactive Lipids : The compound serves as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive lipid mediators that modulate inflammatory responses .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that help mitigate oxidative stress within cells.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study reported its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are key enzymes involved in inflammatory pathways:

| Compound | IC50 (µM) |

|---|---|

| This compound | 43.9 |

| Linoleic acid | 45.5 |

| Palmitic acid | 49.39 |

These values indicate that this compound has comparable potency to other fatty acids in inhibiting these enzymes .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in vitro. The compound's ability to scavenge free radicals and reduce oxidative stress markers was demonstrated in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested for its effects on human endothelial cells subjected to oxidative stress. Results showed a significant reduction in markers of inflammation and oxidative damage when treated with this fatty acid compared to untreated controls.

- Animal Models : Animal studies have further confirmed the anti-inflammatory effects of this compound. Mice administered this compound exhibited reduced levels of pro-inflammatory cytokines and improved recovery from induced inflammatory conditions .

Comparison with Similar Fatty Acids

This compound can be compared with other polyunsaturated fatty acids regarding their structural similarities and biological activities:

| Fatty Acid | Structure | Key Activity |

|---|---|---|

| Linoleic Acid | C18:2 (9Z,12Z) | Anti-inflammatory |

| Alpha-Linolenic Acid | C18:3 (9Z,12Z,15Z) | Cardioprotective |

| Eicosapentaenoic Acid | C20:5 (5Z,8Z,11Z,14Z,17Z) | Anti-inflammatory |

The unique arrangement of double bonds in this compound contributes to its distinct biological properties compared to these similar compounds .

Q & A

Q. How is Heptadeca-8,11,14-trienoic acid structurally characterized, and what analytical methods are recommended for its identification?

this compound is identified via its IUPAC name (8Z,11Z,14Z)-heptadeca-8,11,14-trienoic acid, with a molecular formula of C₁₇H₂₈O₂ and molecular weight 264.409 g/mol . Analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid profiling in natural extracts.

- Nuclear Magnetic Resonance (NMR) to confirm double-bond positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection for quantification in biological matrices.

Q. What are the primary natural sources of this compound, and how is its concentration quantified?

The compound is naturally found in Salvia nilotica, where it constitutes 0.4% of mixed esters and 2.3% of the IV fraction in seed oils . Quantification involves:

- Lipid extraction using Folch or Bligh-Dyer methods.

- Derivatization to methyl esters (FAMEs) for GC-MS analysis.

- Calibration curves with internal standards (e.g., heptadecanoic acid) to account for extraction efficiency.

Advanced Research Questions

Q. What methodological considerations are critical when assessing this compound’s inhibitory activity against PTP1B and α-glucosidase?

Key parameters include:

- Enzyme sources : Recombinant human PTP1B or rat intestinal α-glucosidase to ensure consistency.

- Substrate concentrations : Optimize using Michaelis-Menten kinetics (e.g., p-nitrophenyl phosphate for PTP1B).

- IC₅₀ determination : Use dose-response curves (e.g., 11.51 ± 0.52 μM for PTP1B inhibition) and validate with positive controls like palmitic acid (IC₅₀ = 0.10 ± 0.03 μM) .

- Statistical validation : Triplicate assays with ANOVA to assess inter-experimental variability.

Q. How can researchers address contradictions in reported IC₅₀ values for this compound across studies?

Variability may arise from:

- Enzyme preparation : Differences in purity or isoform expression (e.g., membrane-bound vs. soluble PTP1B).

- Assay conditions : pH, temperature, and ionic strength (e.g., α-glucosidase activity is pH-sensitive).

- Data normalization : Use relative activity (%) against vehicle controls and report absolute IC₅₀ values with error margins .

Q. What computational strategies predict this compound’s binding interactions with metabolic enzymes?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide to model interactions with PTP1B’s catalytic pocket (e.g., hydrogen bonding with Cys215).

- Molecular Dynamics (MD) simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories.

- QSAR modeling : Correlate structural descriptors (e.g., double-bond geometry, chain length) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.